molecular formula C16H11FN2O3 B12954878 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid

3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B12954878
M. Wt: 298.27 g/mol
InChI Key: IQKWVBLSDJHRIF-UHFFFAOYSA-N
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Description

3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. The fluorinated aromatic ring and oxadiazole moiety can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

3-[5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

InChI

InChI=1S/C16H11FN2O3/c1-9-5-6-13(17)12(7-9)15-18-14(19-22-15)10-3-2-4-11(8-10)16(20)21/h2-8H,1H3,(H,20,21)

InChI Key

IQKWVBLSDJHRIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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